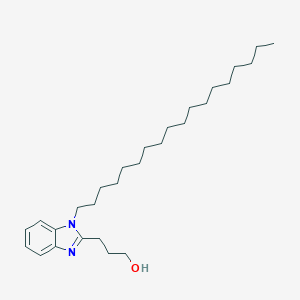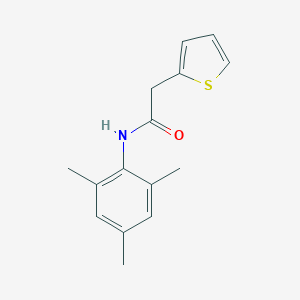
3-(1-Octadecylbenzimidazol-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Octadecylbenzimidazol-2-yl)propan-1-ol: is a chemical compound characterized by the presence of a benzimidazole ring substituted with an octadecyl group and a propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Octadecylbenzimidazol-2-yl)propan-1-ol typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole ring is then alkylated with an octadecyl halide (e.g., octadecyl bromide) in the presence of a base such as potassium carbonate.
Addition of Propanol Chain: The final step involves the addition of a propanol chain to the benzimidazole ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Octadecylbenzimidazol-2-yl)propan-1-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a carbonyl group.
Reduction: The benzimidazole ring can undergo reduction reactions to form dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring and the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and bases like sodium hydroxide (NaOH) are used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives with carbonyl groups, reduced benzimidazole derivatives, and substituted products with various functional groups attached to the benzimidazole ring or the propanol chain.
Aplicaciones Científicas De Investigación
3-(1-Octadecylbenzimidazol-2-yl)propan-1-ol: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: The compound is used in the formulation of surfactants and emulsifiers due to its amphiphilic properties.
Mecanismo De Acción
The mechanism of action of 3-(1-Octadecylbenzimidazol-2-yl)propan-1-ol involves its interaction with biological membranes and proteins. The octadecyl group allows the compound to integrate into lipid bilayers, while the benzimidazole ring can interact with various molecular targets, including enzymes and receptors. These interactions can disrupt membrane integrity and inhibit enzyme activity, leading to antimicrobial effects.
Comparación Con Compuestos Similares
3-(1-Octadecylbenzimidazol-2-yl)propan-1-ol: can be compared with other benzimidazole derivatives such as:
3-(1-ethyl-1H-benzimidazol-2-yl)propan-1-ol: This compound has a shorter alkyl chain, which affects its amphiphilic properties and membrane interactions.
2-(1H-benzimidazol-2-yl)phenol: This compound lacks the propanol chain and has different chemical reactivity and biological activity.
1H-benzimidazol-2-ol: This simpler benzimidazole derivative has different solubility and reactivity compared to the octadecyl-substituted compound.
The uniqueness of This compound
Propiedades
Número CAS |
305347-73-3 |
|---|---|
Fórmula molecular |
C28H48N2O |
Peso molecular |
428.7g/mol |
Nombre IUPAC |
3-(1-octadecylbenzimidazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C28H48N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24-30-27-22-18-17-21-26(27)29-28(30)23-20-25-31/h17-18,21-22,31H,2-16,19-20,23-25H2,1H3 |
Clave InChI |
WYONYWPDGMNRNC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1CCCO |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B407645.png)
![N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B407646.png)
![N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethoxybenzenesulfonamide](/img/structure/B407649.png)

![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B407651.png)
![4-bromo-N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B407655.png)
![METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)BENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B407657.png)
![Methyl 5-{butyryl[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407658.png)
![Methyl 5-[(2-chlorobenzoyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407659.png)
![Methyl 5-[acetyl(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407660.png)
![Methyl 2-methyl-5-{(4-methylbenzoyl)[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B407661.png)
![METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-METHYLBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B407663.png)
![Methyl 5-{benzoyl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407666.png)
![Methyl 5-{butyryl[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407667.png)
